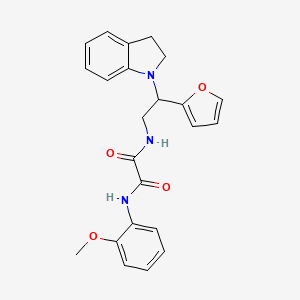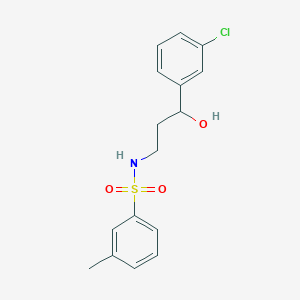
4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound notable for its unique chemical structure, which combines elements of thiazole, quinoline, and sulfonamide. This multi-functional structure imparts distinctive properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized via Povarov reaction, which involves the condensation of aniline, an aldehyde, and an alkene under acidic conditions.
Thiazole Ring Construction: The thiazole ring is typically constructed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonamide Formation: This involves the reaction of a primary amine (derived from the thiazole quinoline compound) with a sulfonyl chloride, usually under basic conditions to form the sulfonamide linkage.
Industrial Production Methods: Large-scale production methods may include optimization of the above-mentioned synthetic routes, often incorporating continuous flow chemistry to enhance yield and purity.
化学反応の分析
Types of Reactions: 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: Oxidation of the quinoline ring or the thiazole ring can be achieved using common oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reduction of the compound might target the sulfonamide group using reducing agents such as LiAlH₄.
Substitution Reactions: Substitution typically occurs at the chlorine atom, where nucleophiles like amines or alkoxides can replace the chlorine.
Common Reagents and Conditions: Depending on the desired reaction, common reagents include KMnO₄, H₂O₂, LiAlH₄, and various nucleophiles under respective conditions (acidic, basic, or neutral).
Major Products: Major products depend on the specific reactions; for example, oxidation might yield quinoline-N-oxide derivatives, while substitution reactions could produce various N-substituted thiazole derivatives.
科学的研究の応用
The compound has found extensive applications in multiple fields:
Chemistry: As an intermediate in the synthesis of other complex molecules and potential ligands for catalysis.
Biology: Used in molecular docking studies to investigate binding affinities with various biological targets.
Industry: Possible uses in the development of new materials with specific properties, such as antimicrobial coatings.
作用機序
The mechanism of action for 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide depends on its application. For biological applications, the compound might interact with specific molecular targets such as enzymes or receptors. The sulfonamide moiety typically binds to the enzyme's active site, while the quinoline and thiazole rings provide structural rigidity and hydrophobic interactions, which enhance binding affinity.
類似化合物との比較
Comparison with Other Compounds: Compared to other sulfonamide derivatives, this compound is unique due to the presence of both quinoline and thiazole rings. This dual-ring system provides additional binding interactions and structural stability that are absent in simpler sulfonamide compounds.
List of Similar Compounds:
4-chloro-N-(4-(2-(quinolin-2-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide: Similar but lacks the 3,4-dihydro modification on the quinoline ring.
N-(2-(1H-indol-3-yl)-2-oxoethyl)-4-chlorobenzenesulfonamide: Contains an indole ring instead of quinoline and thiazole.
There you have it! A detailed look into 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide. If there's anything you'd like more information on, just let me know.
特性
IUPAC Name |
4-chloro-N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c21-15-7-9-17(10-8-15)29(26,27)23-20-22-16(13-28-20)12-19(25)24-11-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-10,13H,3,5,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINHVZDKQAZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2481329.png)
![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)

![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)
![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)

![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)



![N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2481345.png)
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)


